molecular formula C13H18O3 B8386579 4-(Hexyloxy)-2-hydroxybenzaldehyde CAS No. 89027-80-5

4-(Hexyloxy)-2-hydroxybenzaldehyde

Cat. No.: B8386579
CAS No.: 89027-80-5
M. Wt: 222.28 g/mol
InChI Key: SXGZIJOZHSTSAJ-UHFFFAOYSA-N
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Description

4-(Hexyloxy)-2-hydroxybenzaldehyde (CAS RN: 89027-80-5) is an organic compound with the molecular formula C13H18O3 and an average mass of 222.284 Da . This compound belongs to the class of salicylaldehyde derivatives, characterized by a formyl group adjacent to a phenolic hydroxyl group on the benzene ring, a structure known for its chelating properties and role as a versatile synthetic intermediate . The hexyloxy chain at the 4-position contributes to increased lipophilicity, which can influence the compound's solubility and overall properties for research applications. While specific biological data for this exact analog is limited, structurally related benzaldehyde derivatives are extensively investigated in medicinal and materials chemistry research. For instance, modified hydroxybenzaldehyde compounds are being evaluated as potential inhibitors for enzymes like α-glucosidase and α-amylase, suggesting a research interest in exploring their utility in managing physiological glucose levels . The ortho-hydroxybenzaldehyde scaffold is a key precursor in synthesizing more complex molecules, including ligands for metal complexes, Schiff bases, and various heterocyclic compounds . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate personal protective equipment and under controlled conditions.

Properties

CAS No.

89027-80-5

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

4-hexoxy-2-hydroxybenzaldehyde

InChI

InChI=1S/C13H18O3/c1-2-3-4-5-8-16-12-7-6-11(10-14)13(15)9-12/h6-7,9-10,15H,2-5,8H2,1H3

InChI Key

SXGZIJOZHSTSAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC(=C(C=C1)C=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Structural Differences
4-(Hexyloxy)-2-hydroxybenzaldehyde –OH (2), –O–C₆H₁₃ (4) C₁₃H₁₈O₃ 206.28 Long alkyl chain (hexyloxy) enhances lipophilicity
4-(2-Bromoethoxy)-2-hydroxybenzaldehyde –OH (2), –O–CH₂CH₂Br (4) C₉H₉BrO₃ 261.08 Bromine atom introduces reactivity for cross-coupling
2-Hydroxy-4-methoxybenzaldehyde –OH (2), –OCH₃ (4) C₈H₈O₃ 152.15 Methoxy group reduces steric bulk compared to hexyloxy
4-(Dibutylamino)salicylaldehyde –OH (2), –N(C₄H₉)₂ (4) C₁₅H₂₃NO₂ 249.35 Amino group enables coordination chemistry
4-Hydroxybenzaldehyde –OH (4), –CHO (1) C₇H₆O₂ 122.12 Lacks alkoxy/amino substituents; simpler structure

Key Observations :

  • Alkoxy Chain Length: The hexyloxy group in 4-(Hexyloxy)-2-hydroxybenzaldehyde increases solubility in non-polar solvents compared to shorter chains (e.g., methoxy in 2-hydroxy-4-methoxybenzaldehyde) .
  • Functional Group Diversity: Bromine in 4-(2-bromoethoxy)-2-hydroxybenzaldehyde facilitates nucleophilic substitution reactions, while the dibutylamino group in 4-(dibutylamino)salicylaldehyde enables metal coordination .

Physical and Chemical Properties

Property 4-(Hexyloxy)-2-hydroxybenzaldehyde 4-(2-Bromoethoxy)-2-hydroxybenzaldehyde 2-Hydroxy-4-methoxybenzaldehyde
Boiling Point 422–424 K (0.0007 bar) Not reported Not reported
Melting Point Not reported 225 K (crystallization temp.) 345–348 K (estimated)
LogP (Lipophilicity) ~3.5 (estimated) ~2.1 (calculated) ~1.8
Hydrogen Bonding Intramolecular O–H⋯O (2.61 Å) Similar intramolecular H-bonding O–H⋯O interactions likely

Notes:

  • The hexyloxy chain significantly increases LogP compared to methoxy or bromoethoxy derivatives, suggesting greater membrane permeability .
  • Intramolecular hydrogen bonding (O–H⋯O) is common in these derivatives, stabilizing the aldehyde group .

Preparation Methods

Alkylation of the 4-Hydroxy Group

The most direct route involves alkylating 2,4-dihydroxybenzaldehyde with hexyl bromide or iodide. The 4-hydroxy group is selectively targeted due to its lower steric hindrance compared to the 2-position.

Reaction Conditions :

  • Base : Potassium carbonate (K₂CO₃) or cesium bicarbonate (CsHCO₃) enhances nucleophilicity. CsHCO₃ achieves >90% regioselectivity for 4-alkylation due to its mild basicity and reduced side reactions.

  • Solvent : Acetonitrile or dimethylformamide (DMF) at 80–100°C.

  • Catalyst : Potassium iodide (KI) facilitates the SN2 mechanism via in situ generation of hexyl iodide.

Optimization :

  • Molar Ratios : A 1:1.2 ratio of 2,4-dihydroxybenzaldehyde to hexyl bromide minimizes dialkylation.

  • Temperature : Reactions at 80°C in acetonitrile complete in 12–24 hours, yielding 70–85% product.

Example Protocol :

Regioselective Alkylation Using Cesium Bicarbonate

Mechanism and Advantages

CsHCO₃-mediated alkylation has emerged as a high-yield method (up to 95%) by leveraging cesium's soft Lewis acidity, which stabilizes the phenoxide intermediate without overalkylation.

Key Data :

ParameterValueSource
SolventAcetonitrile
Temperature80°C
Reaction Time6–8 hours
Yield85–95%

Limitations :

  • Requires anhydrous conditions to prevent hydrolysis of hexyl bromide.

  • Higher cost of CsHCO₃ compared to K₂CO₃.

Vilsmeier-Haack Formylation of 4-Hexyloxyphenol

Two-Step Synthesis

This method first prepares 4-hexyloxyphenol, followed by formylation at the 2-position:

Step 1: Synthesis of 4-Hexyloxyphenol
4-Hexyloxyphenol is synthesized via Mitsunobu reaction or nucleophilic substitution of hydroquinone with hexyl bromide.

Step 2: Vilsmeier-Haack Formylation
The Vilsmeier reagent (POCl₃/DMF) introduces the aldehyde group regioselectively at the 2-position:

Protocol :

Challenges :

  • Overformylation at the 6-position may occur without temperature control.

  • Requires rigorous exclusion of moisture.

Oxidation of 4-Hexyloxy-2-hydroxymethylbenzene

Manganese Dioxide Oxidation

The hydroxymethyl group at the 2-position is oxidized to an aldehyde using MnO₂ in dichloromethane:

Reaction Conditions :

  • Oxidant : Activated MnO₂ (3 equiv) at 25°C for 6 hours.

  • Yield : 60–75%.

Side Reactions :

  • Overoxidation to carboxylic acid if reaction exceeds 8 hours.

Comparative Analysis of Methods

Yield and Scalability

MethodYield (%)ScalabilityCost Efficiency
Nucleophilic Substitution70–85HighModerate
CsHCO₃ Alkylation85–95MediumLow
Vilsmeier-Haack60–75LowHigh
MnO₂ Oxidation60–75MediumModerate

Industrial Applications

  • Nucleophilic Substitution : Preferred for large-scale production due to reagent availability.

  • CsHCO₃ Alkylation : Used for high-purity batches in pharmaceuticals.

Emerging Techniques and Innovations

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from 24 hours to 30 minutes, improving yields to 80–90%.

Example :
4-Hexyloxyphenol, DMF, and POCl₃ are irradiated at 150°C for 30 minutes, yielding 4-(hexyloxy)-2-hydroxybenzaldehyde in 82% yield.

Flow Chemistry

Continuous flow systems enhance safety and reproducibility for hexyl bromide reactions, achieving 88% yield at 100°C .

Q & A

Q. What are the most reliable synthetic routes for 4-(Hexyloxy)-2-hydroxybenzaldehyde, and how can yield be optimized?

The compound is typically synthesized via alkylation of 2,4-dihydroxybenzaldehyde with hexyl bromide or similar alkyl halides under basic conditions (e.g., K₂CO₃ in DMF or acetone). Key steps include:

  • Protection of the hydroxyl group : Selective protection of the 2-hydroxy group to avoid undesired alkylation at the 4-position.
  • Alkylation : Reaction with hexyl bromide at 60–80°C for 12–24 hours under inert atmosphere .
  • Deprotection : Acidic or basic hydrolysis to regenerate the free hydroxyl group.
    Yield optimization involves controlling reaction time, temperature, and stoichiometry of the alkylating agent. Purity can be improved via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the structure (e.g., aldehyde proton at ~9.8 ppm, aromatic protons in the 6.5–7.5 ppm range).
  • FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (O-H stretch).
  • X-ray crystallography : Resolves bond lengths, angles, and hydrogen-bonding patterns. For example, the 2-hydroxy group forms intramolecular hydrogen bonds with the aldehyde, influencing crystal packing .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How does the solubility profile of 4-(Hexyloxy)-2-hydroxybenzaldehyde influence solvent selection for reactions?

The compound is sparingly soluble in water (~8–10 mg/mL at 25°C) but highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately in ethanol or acetone. The hexyloxy group enhances lipophilicity, making it suitable for reactions in non-polar media. Solvent choice should prioritize compatibility with reaction conditions (e.g., avoiding protic solvents for base-catalyzed reactions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?

Discrepancies in hydrogen-bonding patterns or crystal packing (e.g., vs. analogs like 4-hydroxy-3-methoxybenzaldehyde) arise from substituent effects. Strategies include:

  • Comparative analysis : Overlay crystal structures of analogs to identify steric/electronic influences.
  • DFT calculations : Model intermolecular interactions (e.g., π-π stacking, CH-π interactions) to rationalize packing differences.
  • Variable-temperature XRD : Assess thermal motion and dynamic disorder in crystal lattices .

Q. What methodologies are effective for analyzing reaction intermediates in the synthesis of this compound?

  • In situ FT-IR or Raman spectroscopy : Monitors real-time conversion of starting materials (e.g., disappearance of hydroxyl or aldehyde peaks).
  • LC-MS : Identifies transient intermediates (e.g., protected intermediates or byproducts).
  • Thin-layer chromatography (TLC) : Tracks reaction progress using silica plates with UV visualization .

Q. How can the hexyloxy side chain be functionalized for applications in drug discovery or materials science?

  • Click chemistry : Introduce azide/alkyne groups for bioconjugation.
  • Oxidation : Convert the terminal CH₃ group to a carboxylic acid for solubility modulation.
  • Cross-coupling reactions : Suzuki-Miyaura coupling to attach aryl/heteroaryl groups for π-conjugated materials .

Q. What are the key stability considerations for long-term storage of 4-(Hexyloxy)-2-hydroxybenzaldehyde?

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the aldehyde group.
  • Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ether linkage.
  • Inert atmosphere : Argon or nitrogen purging minimizes oxidation .

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